molecular formula C9H11NO2 B13602757 3-(2-Methoxypyridin-4-YL)propanal

3-(2-Methoxypyridin-4-YL)propanal

Cat. No.: B13602757
M. Wt: 165.19 g/mol
InChI Key: KRBMEEQXJRBMAK-UHFFFAOYSA-N
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Description

3-(2-Methoxypyridin-4-YL)propanal is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxypyridin-4-YL)propanal can be achieved through a one-pot Meinwald rearrangement/intramolecular demethylation annulation reaction sequence using easily accessible epoxides as the starting material . This method is known for its excellent functional group compatibility under mild reaction conditions, resulting in high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxypyridin-4-YL)propanal undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(2-Methoxypyridin-4-YL)propanoic acid.

    Reduction: 3-(2-Methoxypyridin-4-YL)propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Methoxypyridin-4-YL)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxypyridin-4-YL)propanal involves its interaction with specific molecular targets and pathways. For instance, it can act as an aldehyde donor in enzymatic reactions, participating in various biochemical pathways. The methoxy group can also influence its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxypyridin-3-YL)propanal
  • 3-(2-Methoxypyridin-5-YL)propanal
  • 3-(2-Methoxypyridin-6-YL)propanal

Uniqueness

3-(2-Methoxypyridin-4-YL)propanal is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-(2-methoxypyridin-4-yl)propanal

InChI

InChI=1S/C9H11NO2/c1-12-9-7-8(3-2-6-11)4-5-10-9/h4-7H,2-3H2,1H3

InChI Key

KRBMEEQXJRBMAK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)CCC=O

Origin of Product

United States

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